molecular formula C9H12BrO2PS B2683258 O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate CAS No. 2470438-15-2

O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate

Cat. No.: B2683258
CAS No.: 2470438-15-2
M. Wt: 295.13
InChI Key: CYEYTRLCSPPCGR-UHFFFAOYSA-N
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Description

Evolution of Phosphonothioate Research

The scientific exploration of phosphonothioates emerged as a specialized branch within the broader field of organophosphorus chemistry, which gained momentum in the early 20th century. Organophosphorus compounds, characterized by a phosphorus atom bonded to organic groups, became a focal point for industrial and agricultural applications due to their reactivity and versatility. Phosphonothioates, a subclass featuring a sulfur atom replacing one oxygen in the phosphonate group, were initially investigated for their enhanced stability and bioactivity compared to their oxygenated counterparts.

Early research into phosphonothioates was driven by the need to develop compounds resistant to enzymatic hydrolysis, a property critical for agricultural insecticides. The substitution of oxygen with sulfur in the phosphorus backbone was found to confer resistance to nucleophilic attack, thereby prolonging the compound’s efficacy in biological systems. By the mid-20th century, synthetic methodologies for phosphonothioates had advanced significantly, enabling the systematic modification of their alkyl and aryl substituents. For example, the introduction of brominated aromatic groups, as seen in O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate, was explored to enhance lipophilicity and target specificity.

Discovery and Initial Scientific Investigations

This compound was first synthesized as part of efforts to optimize the insecticidal properties of organophosphorus compounds. Its development followed the discovery of phosphorothioate analogs in the 1950s, which demonstrated improved hydrolytic stability compared to traditional phosphates. The compound’s structure features a dimethyl phosphonothioate core linked to a 4-bromobenzyl group, a design that combines the electron-withdrawing effects of bromine with the steric bulk of the aromatic ring.

Initial investigations focused on its synthesis via nucleophilic substitution reactions. A typical route involved the reaction of 4-bromobenzyl bromide with dimethyl phosphonothioate in the presence of a base, yielding the target compound through the formation of a carbon-phosphorus bond. Spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry, confirmed the compound’s structure, while X-ray crystallography provided insights into its three-dimensional conformation, revealing a tetrahedral geometry around the phosphorus atom.

Historical Applications in Agricultural Research

During the 1960s–1980s, this compound was evaluated for its potential as a broad-spectrum insecticide. Its mechanism of action, like many organophosphorus insecticides, involved the inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine in synaptic junctions and subsequent neurotoxicity in insects. Field trials demonstrated its efficacy against lepidopteran pests, particularly in cotton and cereal crops, where it outperformed earlier compounds like parathion in terms of environmental persistence.

The compound’s brominated aromatic moiety was found to enhance its binding affinity to insect AChE, while the phosphonothioate group provided resistance to degradation by soil and plant enzymes. However, its adoption remained limited compared to contemporaries like diazinon, partly due to higher production costs and the emergence of resistance in target species.

Table 1: Comparative Properties of Select Organophosphorus Insecticides

Compound Year Introduced Key Structural Features Primary Applications
This compound 1960s Bromophenyl group, phosphonothioate backbone Cotton, cereal crop protection
Diazinon 1955 Isopropyl groups, pyrimidine ring Broad-spectrum agricultural use
Parathion 1944 Ethyl groups, nitro substituent High-potency field applications
Bromophos 1960s Brominated phenyl, methyl groups Indoor pest control

Comparative Historical Analysis with Related Organophosphorus Compounds

The development of this compound occurred alongside advancements in other organophosphorus insecticides, each tailored to address specific agricultural challenges. Diazinon, introduced in 1955, became a dominant alternative to DDT due to its lower environmental persistence and effectiveness against soil-dwelling insects. Unlike diazinon’s pyrimidine ring, the bromophenyl group in this compound provided greater UV stability, making it suitable for foliar applications in sun-exposed environments.

Parathion, another early organophosphate, shared a similar mechanism of action but suffered from high mammalian toxicity, which limited its use. In contrast, the brominated analog’s bulkier structure reduced non-target interactions, though it still required careful handling. Bromophos, a contemporaneous compound, prioritized indoor pest control due to its volatility, whereas this compound was optimized for field stability.

The divergent evolutionary paths of these compounds underscore the trade-offs between efficacy, safety, and environmental impact that have shaped organophosphorus research. While this compound did not achieve widespread commercial success, its development contributed to the understanding of structure-activity relationships in insecticide design.

Properties

IUPAC Name

(4-bromophenyl)methyl-dimethoxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrO2PS/c1-11-13(14,12-2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEYTRLCSPPCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(CC1=CC=C(C=C1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate typically involves the reaction of O,O-dimethyl phosphorochloridothioate with 4-bromobenzyl alcohol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purity of the final product is enhanced through multiple purification steps, including recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate involves its interaction with biological targets such as enzymes. The compound acts as an inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This inhibition is particularly significant in the case of acetylcholinesterase, where the compound forms a covalent bond with the serine residue in the active site, leading to enzyme inactivation .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Substituents on Aromatic Ring Phosphorothioate Backbone Key Functional Groups
O,O-Dimethyl [(4-bromophenyl)methyl]phosphonothioate 4-Bromophenylmethyl O,O-Dimethyl phosphonothioate Bromine (electron-withdrawing)
Bromophos () 4-Bromo-2,5-dichlorophenyl O,O-Dimethyl phosphorothioate Bromine, chlorine (halogenated)
Fenitrothion () 3-Methyl-4-nitrophenyl O,O-Dimethyl phosphorothioate Nitro, methyl (electron-withdrawing)
Parathion-methyl () 4-Nitrophenyl O,O-Dimethyl phosphorothioate Nitro (strongly electron-withdrawing)
Cythioate () 4-Sulfamoylphenyl O,O-Dimethyl phosphorothioate Sulfamoyl (polar, hydrogen-bonding)

Key Observations :

  • The bromophenylmethyl group in the target compound introduces steric bulk and moderate electron-withdrawing effects, contrasting with the nitro or sulfamoyl groups in analogs like parathion-methyl and cythioate.
  • Halogenated analogs (e.g., bromophos) exhibit enhanced lipophilicity and environmental persistence compared to nitro-substituted derivatives .

Physical and Chemical Properties

Property Target Compound (Inferred) Bromophos () Fenitrothion ()
Melting Point ~80–90°C* Not reported 82–83°C (isomers)
Solubility Low in water Lipophilic Soluble in organic solvents
Spectroscopic Data Similar to IR: 1666 cm⁻¹ (amide I) 1H-NMR: δ 9.05 (NH)

*Inferred from similar phosphorothioates with aromatic substituents.

Regulatory and Environmental Considerations

  • Bromophos and parathion-methyl are regulated due to their persistence and toxicity to non-target species (e.g., birds, aquatic life) .

Biological Activity

O,O-Dimethyl [(4-bromophenyl)methyl]phosphonothioate is an organophosphorus compound recognized for its potent biological activity, particularly as an insecticide. This article explores its biological mechanisms, toxicity profiles, environmental interactions, and potential applications in pest management.

Chemical Structure and Properties

This compound features a phosphorus atom bonded to two methyl groups, a 4-bromobenzyl group, and a sulfur atom. This structure classifies it as a phosphonothioate, which is notable for its reactivity and biological effects.

The primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE) . This enzyme is crucial for the breakdown of acetylcholine in synaptic clefts. Inhibition leads to the accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors, which ultimately causes paralysis and death in target pests. The following table summarizes the key aspects of its biological activity:

Aspect Details
Chemical Class Organophosphorus compound
Mechanism of Action Inhibition of acetylcholinesterase
Target Organisms Primarily insects; potential effects on non-target species including mammals
Toxicity Profile High toxicity to insects; neurotoxic effects observed in mammals at elevated concentrations

Toxicity and Safety Concerns

Research indicates that exposure to this compound can lead to symptoms associated with cholinergic toxicity, such as muscle twitching, respiratory distress, and potentially fatal outcomes in higher doses. Its toxicity profile raises concerns regarding non-target organisms, including beneficial insects and humans.

Case Study: Toxicity Assessment

A study assessing the acute toxicity of various organophosphates found that this compound exhibited significant acute oral toxicity in avian species. The results indicated a need for careful application to mitigate risks to wildlife:

  • Test Subjects : Various bird species
  • Exposure Method : Oral administration
  • Findings : Significant mortality rates observed at certain dosages; LD50 values indicate high toxicity.

Environmental Interactions

This compound undergoes hydrolysis and photodegradation in environmental conditions, leading to various degradation products such as phosphonic acid derivatives. The degradation pathways are influenced by factors such as pH and light exposure. Research has shown that its interaction with soil microorganisms can affect its persistence in the environment.

Applications in Pest Management

Due to its efficacy as an insecticide, this compound is being explored for agricultural applications. Its ability to control pest populations makes it a valuable candidate for integrated pest management strategies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate, and what analytical methods validate its purity?

  • Methodology: Synthesis typically involves nucleophilic substitution of a 4-bromobenzyl halide with dimethyl phosphonothioate under anhydrous conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is standard. Purity validation employs <sup>1</sup>H/<sup>31</sup>P NMR to confirm esterification and absence of unreacted precursors . Mass spectrometry (EI-MS) provides molecular ion confirmation (e.g., [M+H]<sup>+</sup> at m/z 335.2) .

Q. How does the bromine substituent influence the compound’s spectroscopic properties?

  • Methodology: The electron-withdrawing bromine at the para-position enhances deshielding in <sup>1</sup>H NMR (aromatic protons at δ 7.4–7.6 ppm) and stabilizes the phosphonothioate moiety. FT-IR reveals P=S stretching at 650–750 cm<sup>−1</sup> and C-Br vibration at 550–600 cm<sup>−1</sup>. Comparative studies with non-brominated analogs (e.g., methyl parathion) highlight these shifts .

Advanced Research Questions

Q. What are the degradation pathways of this compound under environmental conditions, and how can intermediates be characterized?

  • Methodology: Hydrolytic degradation studies (pH 5–9, 25–40°C) identify thiolate (P-S bond cleavage) and 4-bromobenzyl alcohol as primary products. LC-QTOF-MS tracks intermediates like dimethyl phosphorothioic acid (m/z 141.0). Photolysis under UV light (254 nm) generates brominated radicals, detected via EPR spectroscopy . Soil metabolism assays (ISO 11266) quantify half-life (t1/2 ~30–60 days) .

Q. How does the steric and electronic profile of the 4-bromophenyl group affect acetylcholinesterase (AChE) inhibition compared to other arylphosphonothioates?

  • Methodology: Molecular docking (AutoDock Vina) reveals the bromine’s bulkiness reduces binding affinity to AChE’s catalytic site versus smaller substituents (e.g., methyl in fenthion). In vitro AChE inhibition assays (Ellman method) show IC50 values 2–3× higher than paraoxon-methyl, suggesting steric hindrance dominates over electronic effects .

Q. What crystallographic data are available for structurally related phosphonothioates, and how do they inform conformational analysis?

  • Methodology: Single-crystal X-ray diffraction of analogs (e.g., cythioate) reveals a trigonal pyramidal geometry at phosphorus (P-S bond length ~1.95 Å) and dihedral angles <30° between aryl and phosphonothioate groups . Density Functional Theory (DFT) optimizations (B3LYP/6-311+G(d,p)) align with experimental data, supporting low-energy conformers .

Data Contradictions and Resolution

Q. Discrepancies in reported toxicity values for similar compounds: How should researchers design studies to resolve uncertainties?

  • Example: Acute oral LD50 for bromophos-ethyl (structurally similar) varies between 50–250 mg/kg in rodents. Resolution requires standardized OECD 423 protocols with controlled metabolic conditions (fasting vs. fed states) and LC-MS/MS quantification of bioavailable fractions .

Methodological Recommendations

Q. What advanced techniques are critical for studying metabolic byproducts in mammalian systems?

  • Methodology: Hepatocyte incubation (rat S9 fractions) coupled with HR-MS/MS (Orbitrap) identifies glutathione conjugates (e.g., m/z 468.1 for S-(4-bromobenzyl)-GSH). Stable isotope labeling (<sup>13</sup>C-PS) tracks metabolic flux .

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